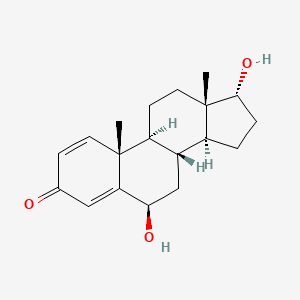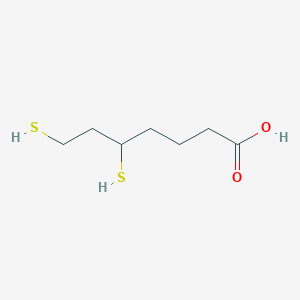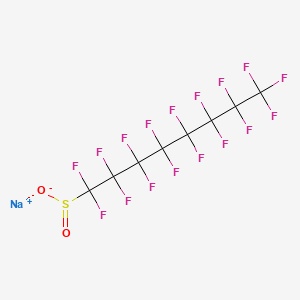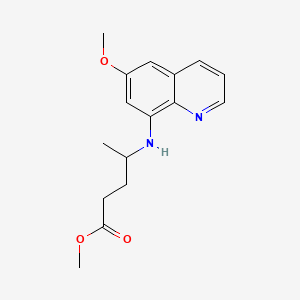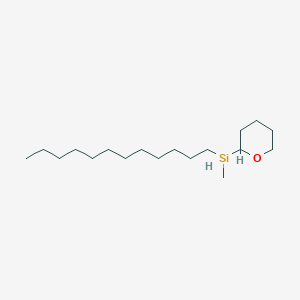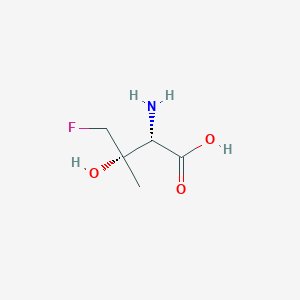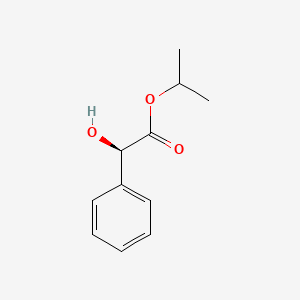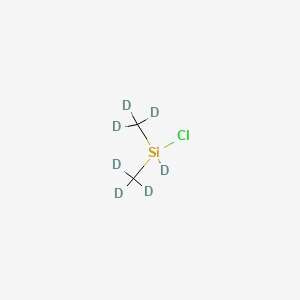
Chloro-deuterio-bis(trideuteriomethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-deuterio-bis(trideuteriomethyl)silane is a specialized organosilicon compound characterized by the presence of deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which makes it valuable for mechanistic studies and diagnostic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro-deuterio-bis(trideuteriomethyl)silane can be synthesized through the deuteration of silanes using deuterium oxide (D₂O) as a deuterium source. This process is typically mediated by visible light and does not require metal catalysts, making it an efficient and environmentally friendly method . The reaction involves the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst, resulting in high deuterium incorporation and yields .
Industrial Production Methods
For industrial-scale production, continuous-flow micro-tubing reactors can be employed to enhance reaction efficiency. This method allows for the synthesis of deuterated silanes on a large scale, ensuring consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Chloro-deuterio-bis(trideuteriomethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygenated derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like peracids, permanganate, or ozone are commonly used.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts like triphenylphosphine.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes and siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chloro-deuterio-bis(trideuteriomethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a probe for mechanistic studies in organic silicon chemistry and as a reagent for deuterium labeling.
Biology: Employed in the study of biological pathways and mechanisms due to its isotopic labeling.
Medicine: Utilized in diagnostic research and the development of deuterium-labeled pharmaceuticals.
Industry: Applied in the synthesis of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which chloro-deuterio-bis(trideuteriomethyl)silane exerts its effects involves the transfer of deuterium atoms to target molecules. This process is facilitated by the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) mechanism, which ensures efficient deuterium incorporation . The molecular targets and pathways involved include various organic substrates and functional groups that undergo deuterium exchange or incorporation.
Comparación Con Compuestos Similares
Similar Compounds
Chlorotrimethylsilane: A commonly used silane in organic synthesis with similar reactivity but without deuterium labeling.
Chloromethyldichloromethylsilane: Another silane compound used in organic synthesis, differing in its substitution pattern and reactivity.
Uniqueness
Chloro-deuterio-bis(trideuteriomethyl)silane is unique due to its deuterium labeling, which provides distinct advantages in mechanistic studies and diagnostic applications. The presence of deuterium atoms allows for the tracking of molecular interactions and pathways with high precision, making it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C2H7ClSi |
|---|---|
Peso molecular |
101.66 g/mol |
Nombre IUPAC |
chloro-deuterio-bis(trideuteriomethyl)silane |
InChI |
InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3/i1D3,2D3,4D |
Clave InChI |
YGHUUVGIRWMJGE-UAVYNJCWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[Si]([2H])(C([2H])([2H])[2H])Cl |
SMILES canónico |
C[SiH](C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
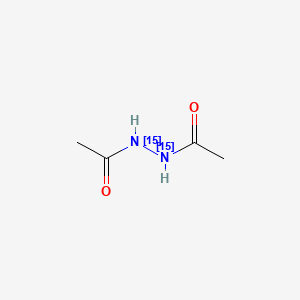
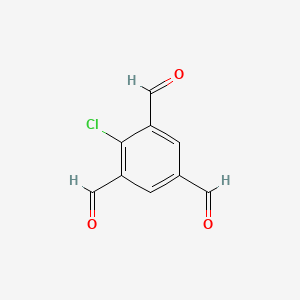
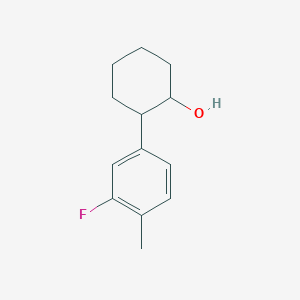
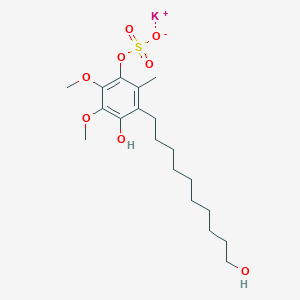
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
